molecular formula C20H19N3O4S2 B2367875 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 866812-45-5

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2367875
M. Wt: 429.51
InChI Key: AEBPQTPRFJFVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound has a molecular formula of C20H19N3O4S2 and a molecular weight of 429.51. The structure is likely to contain a pyrimidine ring, given the presence of a 1H-pyrimidin-2-yl group in the name of the compound.

Scientific Research Applications

Crystallography and Molecular Structure

Studies on similar compounds, like 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have focused on their crystal structures, which exhibit a folded conformation. The pyrimidine ring inclines at specific angles to the benzene ring, indicating potential interactions that could be relevant in the design of molecular scaffolds for drug development (Subasri et al., 2017). Another study highlighted intramolecular hydrogen bonding stabilizing the folded conformation of similar molecules (Subasri et al., 2016).

Drug Design and Synthesis

Research on structurally similar 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines has revealed their potential as serotonin 5-HT6 receptor antagonists. Despite a wide range in potency, a significant correlation with the size of the substitute group was observed, suggesting a nuanced role in defining compound efficacy, which could inform the design of related compounds for neurological applications (Ivachtchenko et al., 2011).

Antifolate Activity

Similar compounds, like classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, have been synthesized as potential inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the folate pathway, which is a target for cancer therapy. The research indicates the potential of such compounds to serve as dual inhibitors, a valuable property for anticancer agents (Gangjee et al., 2008).

Antibacterial and Antitumor Properties

Further investigations into pyrazolo[1,5-a]pyrimidine derivatives incorporating sulfonyl groups have demonstrated notable antimicrobial activities. Some derivatives showed superior activity compared to reference drugs against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Safety And Hazards

As this compound is intended for research use only, it’s important to handle it with care and use appropriate safety measures. Specific safety and hazard information should be available in the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and mechanisms of action. Additionally, the development of new synthesis methods and the study of its chemical reactions could also be areas of future research .

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13-8-9-15(10-14(13)2)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBPQTPRFJFVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

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